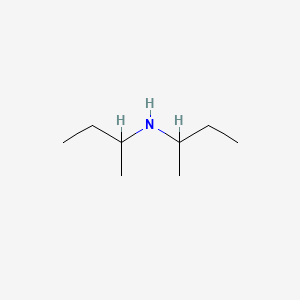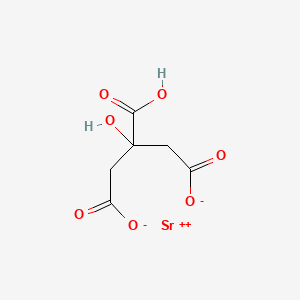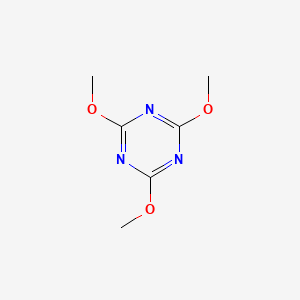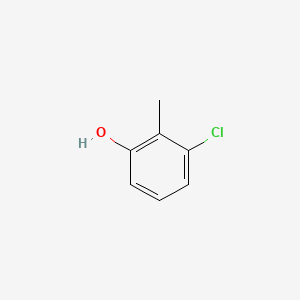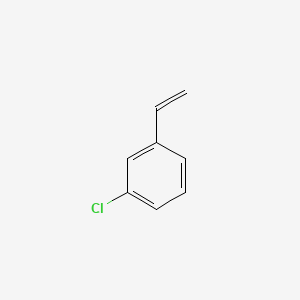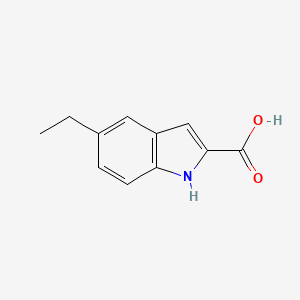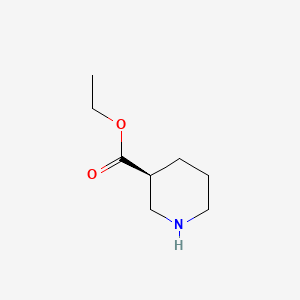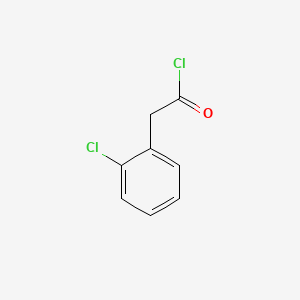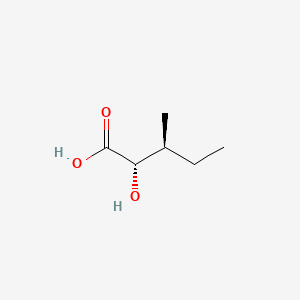
(2S,3S)-2-Hydroxy-3-methylpentanoic acid
Overview
Description
(2S,3S)-2-Hydroxy-3-methylpentanoic acid is a chiral organic compound with significant importance in various scientific fields It is a stereoisomer of 2-hydroxy-3-methylpentanoic acid, characterized by its specific spatial arrangement of atoms
Mechanism of Action
Target of Action
The primary target of (2S,3S)-2-Hydroxy-3-methylpentanoic acid, also known as L-Isoleucic Acid, is the glucosyltransferase UGT76B1 . This enzyme is found in plants and is involved in conjugating the stress hormone salicylic acid (SA) as well as L-Isoleucic Acid .
Mode of Action
L-Isoleucic Acid interacts with its target, the glucosyltransferase UGT76B1, by serving as a substrate for this enzyme . This interaction leads to the glucosylation of L-Isoleucic Acid, which is a process that attaches a glucose molecule to the compound . This glucosylation process modulates the activity of L-Isoleucic Acid .
Biochemical Pathways
The glucosylation of L-Isoleucic Acid by UGT76B1 affects several biochemical pathways in plants. It enhances pathogen resistance and inhibits root growth of Arabidopsis . L-Isoleucic Acid also synergistically cooperates with salicylic acid to activate salicylic acid-responsive gene expression and resistance in a UGT76B1-dependent manner . L-isoleucic acid also shows a salicylic acid-independent stress response .
Pharmacokinetics
It is known that l-isoleucic acid is a substrate for the enzyme ugt76b1, which suggests that it is metabolized through glucosylation .
Result of Action
The glucosylation of L-Isoleucic Acid by UGT76B1 results in several molecular and cellular effects. It enhances pathogen resistance, inhibits root growth of Arabidopsis, and activates salicylic acid-responsive gene expression and resistance . These effects are specific and distinct from its isomeric compound leucic acid and from the amino acid isoleucine .
Action Environment
The action of L-Isoleucic Acid can be influenced by environmental factors. For instance, the presence of pathogens can enhance the resistance effect of L-Isoleucic Acid . .
Biochemical Analysis
Biochemical Properties
(2S,3S)-2-Hydroxy-3-methylpentanoic acid plays a crucial role in biochemical reactions, particularly in the metabolism of branched-chain amino acids. It is involved in the catabolic pathways of leucine, isoleucine, and valine. The compound interacts with several enzymes, including branched-chain α-keto acid dehydrogenase complex, which catalyzes the oxidative decarboxylation of branched-chain α-keto acids. This interaction is essential for the proper functioning of the metabolic pathways that break down these amino acids .
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the mTOR signaling pathway, which is crucial for cell growth and proliferation. Additionally, this compound can alter the expression of genes involved in amino acid metabolism, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a substrate for enzymes involved in branched-chain amino acid metabolism, such as branched-chain α-keto acid dehydrogenase. The compound’s binding to these enzymes facilitates the catalytic process, leading to the production of energy and other metabolic intermediates. Additionally, this compound can modulate enzyme activity through allosteric regulation, influencing the overall metabolic flux .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic processes and improve energy production. At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular homeostasis and causing oxidative stress. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to branched-chain amino acid metabolism. It interacts with enzymes such as branched-chain α-keto acid dehydrogenase and transaminases, which facilitate the conversion of branched-chain amino acids into their respective keto acids and subsequent metabolic intermediates. These interactions are crucial for maintaining metabolic flux and regulating metabolite levels within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via amino acid transporters, which facilitate its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are essential for the compound’s proper functioning and its effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the mitochondria, where it participates in the catabolic pathways of branched-chain amino acids. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles within the cell, ensuring its proper involvement in metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-2-Hydroxy-3-methylpentanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial scale-up due to its high substrate concentration and product yield.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts and engineered bacteria to catalyze the reduction reactions. The process typically includes the preparation of engineering bacteria, cell disruption to obtain the enzyme, and the subsequent asymmetric reduction reaction .
Chemical Reactions Analysis
Types of Reactions: (2S,3S)-2-Hydroxy-3-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming 3-methyl-2-oxopentanoic acid.
Reduction: The compound can be reduced to form 2,3-dihydroxy-3-methylpentanoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products:
Oxidation: 3-Methyl-2-oxopentanoic acid.
Reduction: 2,3-Dihydroxy-3-methylpentanoic acid.
Substitution: 2-Chloro-3-methylpentanoic acid.
Scientific Research Applications
(2S,3S)-2-Hydroxy-3-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes
Comparison with Similar Compounds
(2R,3R)-2-Hydroxy-3-methylpentanoic acid: An enantiomer with different spatial arrangement.
(2S,3S)-2-Hydroxy-3-methylbutanoic acid: A structural isomer with a different carbon chain length.
(2S,3S)-2-Hydroxy-3-methylhexanoic acid: Another structural isomer with a longer carbon chain.
Uniqueness: (2S,3S)-2-Hydroxy-3-methylpentanoic acid is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry is crucial for its interactions with biological molecules and its effectiveness in various applications .
Properties
IUPAC Name |
(2S,3S)-2-hydroxy-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILPIWOPNGRASR-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357528 | |
| Record name | (2S,3S)-2-Hydroxy-3-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51576-04-6 | |
| Record name | Isoleucic acid, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051576046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S,3S)-2-Hydroxy-3-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3S)-2-Hydroxy-3-methylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9R3ZO89OD8 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R3ZO89OD8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the incorporation of (2S,3S)-2-Hydroxy-3-methylpentanoic acid in auriculamide biosynthesis?
A1: Unlike its typical role as a proteinogenic amino acid, this compound is utilized as a building block in the nonribosomal peptide synthesis of auriculamide. This unusual incorporation involves its activation by the adenylation domain of the AulA enzyme. [] This suggests a broader substrate specificity for certain adenylation domains, expanding the potential chemical diversity achievable in nonribosomal peptide synthesis.
Q2: How does the presence of this compound in a steroidal saponin impact its biological activity?
A2: While the provided research [] focuses on the isolation and structural characterization of various steroidal saponins from Ruscus aculeatus, it does not directly assess the specific contribution of the this compound moiety to the observed cytostatic activity. Further research is needed to delineate the structure-activity relationship and determine if this specific structural feature plays a role in the compound's interaction with its biological target.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


